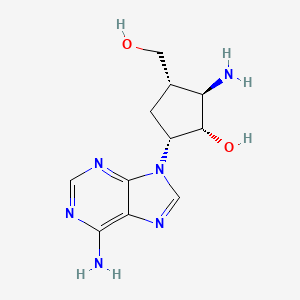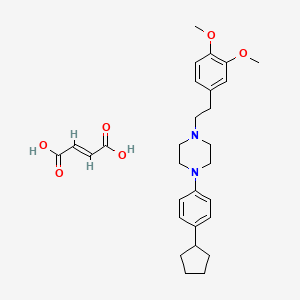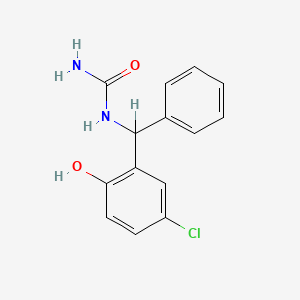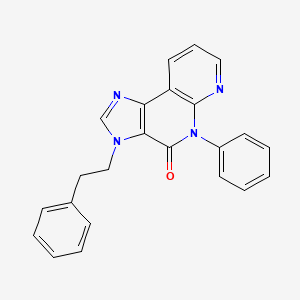
Hernangerine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound exists in two crystal modifications: slender, colorless needles with a melting point of 176-177°C and colorless, rectangular plates with a melting point of 99-100°C . Hernangerine is known for its diverse biological activities and has been the subject of various scientific studies.
Métodos De Preparación
Hernangerine can be synthesized through several methods. One common approach involves the extraction of the compound from the bark of Hernandia ovigera. The extraction process typically includes the use of organic solvents such as ethanol or methanol to isolate the alkaloid. The extracted compound is then purified through crystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but they likely involve large-scale extraction and purification processes similar to those used in laboratory settings. These methods ensure the production of this compound in sufficient quantities for research and potential therapeutic applications.
Análisis De Reacciones Químicas
Hernangerine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction reactions may yield dihydro derivatives. Substitution reactions, on the other hand, can introduce different functional groups into the this compound molecule, potentially altering its biological activity and properties .
Aplicaciones Científicas De Investigación
Chemistry: Hernangerine serves as a valuable compound for studying the chemical properties and reactivity of noraporphine alkaloids. Its unique structure and reactivity make it an interesting subject for synthetic and mechanistic studies.
Biology: this compound exhibits a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties.
Medicine: this compound has shown potential as an anti-cancer agent due to its cytotoxic effects on cancer cells.
Mecanismo De Acción
The mechanism of action of hernangerine involves its interaction with various molecular targets and pathways. This compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, this compound has been shown to inhibit the activity of specific kinases and transcription factors, which play crucial roles in cell proliferation and inflammation .
Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This mechanism is particularly relevant in the context of its potential anti-cancer and anti-inflammatory effects .
Comparación Con Compuestos Similares
Hernangerine can be compared to other noraporphine alkaloids, such as laurotetanine and hernandaline. These compounds share similar structural features but differ in their biological activities and chemical properties:
Laurotetanine: Like this compound, laurotetanine is a noraporphine alkaloid with cytotoxic and anti-inflammatory properties.
Hernandaline: Hernandaline is another noraporphine alkaloid with cardiovascular effects.
The uniqueness of this compound lies in its specific combination of biological activities, which makes it a versatile compound for various research applications.
Propiedades
Número CAS |
31520-97-5 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
(12S)-18-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol |
InChI |
InChI=1S/C18H17NO4/c1-21-17-12(20)3-2-9-6-11-14-10(4-5-19-11)7-13-18(23-8-22-13)16(14)15(9)17/h2-3,7,11,19-20H,4-6,8H2,1H3/t11-/m0/s1 |
Clave InChI |
CFUKKPQRQGCLAT-NSHDSACASA-N |
SMILES isomérico |
COC1=C(C=CC2=C1C3=C4[C@H](C2)NCCC4=CC5=C3OCO5)O |
SMILES canónico |
COC1=C(C=CC2=C1C3=C4C(C2)NCCC4=CC5=C3OCO5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)











